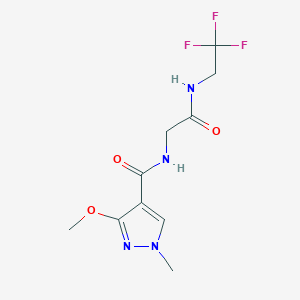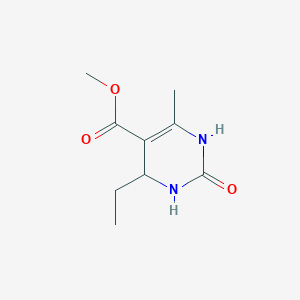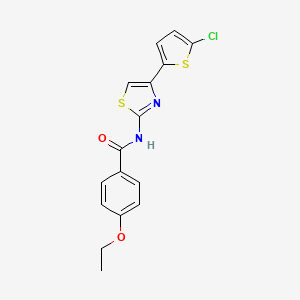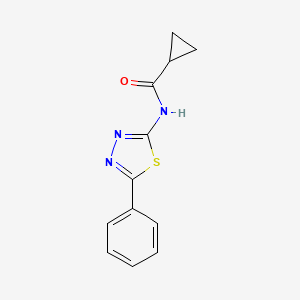
1-(5-fluoropentyl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Fluoropentyl)-1H-indole, also known as 5F-PB-22, is a synthetic cannabinoid that is commonly used in scientific research. It is known to have a high affinity for the cannabinoid receptors, making it an ideal compound for studying the effects of cannabinoids on the human body. 5F-PB-22 has been studied for its potential therapeutic applications, as well as for its potential in drug development.
Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 1-(5-fluoropentyl)-1H-indole:
Pharmacological Research
1-(5-Fluoropentyl)-1H-indole, often referred to as AM-2201, is extensively used in pharmacological research to study the endocannabinoid system. It acts as a potent agonist for cannabinoid receptors CB1 and CB2, making it valuable for understanding the physiological and pathological roles of these receptors . Researchers use it to investigate the effects of synthetic cannabinoids on various biological processes, including pain modulation, appetite regulation, and neuroprotection.
Neuropharmacology
In neuropharmacology, 1-(5-fluoropentyl)-1H-indole is utilized to explore its effects on the central nervous system. Studies have shown that it can influence anxiety, memory, and locomotor activity in animal models . This compound helps in understanding the neural mechanisms underlying these behaviors and the potential therapeutic applications or adverse effects of synthetic cannabinoids.
Toxicology
Toxicological studies often employ 1-(5-fluoropentyl)-1H-indole to assess its safety profile and potential health risks. Researchers examine its acute and chronic toxicity, metabolic pathways, and the impact of its metabolites on various organs . These studies are crucial for informing public health policies and regulatory decisions regarding the use of synthetic cannabinoids.
Analytical Chemistry
In analytical chemistry, 1-(5-fluoropentyl)-1H-indole serves as a reference standard for developing and validating analytical methods. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are used to detect and quantify this compound in biological samples . These methods are essential for forensic investigations, clinical diagnostics, and monitoring drug abuse.
Behavioral Studies
Behavioral studies utilize 1-(5-fluoropentyl)-1H-indole to investigate its effects on animal behavior. Researchers assess changes in anxiety-like behavior, recognition memory, and locomotor activity in response to this compound . These studies provide insights into the behavioral consequences of synthetic cannabinoid use and potential therapeutic applications for neuropsychiatric disorders.
Metabolic Studies
Metabolic studies focus on understanding how 1-(5-fluoropentyl)-1H-indole is processed in the body. Researchers examine its pharmacokinetics, including absorption, distribution, metabolism, and excretion . These studies help identify the metabolites formed and their potential biological activities, contributing to a comprehensive understanding of the compound’s pharmacological and toxicological profiles.
Receptor Binding Studies
Receptor binding studies use 1-(5-fluoropentyl)-1H-indole to investigate its affinity and efficacy at cannabinoid receptors. These studies help elucidate the molecular interactions between the compound and its target receptors, providing valuable information for drug design and development . Understanding these interactions is crucial for developing new therapeutic agents targeting the endocannabinoid system.
Comparative Studies
Comparative studies often involve 1-(5-fluoropentyl)-1H-indole to compare its effects with other synthetic cannabinoids or natural cannabinoids like THC. These studies aim to identify similarities and differences in their pharmacological profiles, helping to understand the unique properties and potential risks associated with each compound . Such comparisons are essential for developing safer and more effective cannabinoid-based therapies.
If you have any specific questions or need further details on any of these applications, feel free to ask!
Pharmacodynamic effects, pharmacokinetics, and metabolism of the synthetic cannabinoid AM-2201 Effects of the synthetic cannabinoid 5F-AMB on anxiety and recognition memory in mice
Propriétés
IUPAC Name |
1-(5-fluoropentyl)indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN/c14-9-4-1-5-10-15-11-8-12-6-2-3-7-13(12)15/h2-3,6-8,11H,1,4-5,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRVPRNYXWCQPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CCCCCF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301017334 |
Source


|
| Record name | 1-(5-fluoropentyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-fluoropentyl)-1H-indole | |
CAS RN |
1859218-30-6 |
Source


|
| Record name | 1-(5-fluoropentyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d]thiazol-2-yl)-2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamide](/img/structure/B2726466.png)

![3-Cyclopropyl-1-[1-(oxane-4-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2726468.png)


![(E)-4-(Dimethylamino)-N-[4-[(3-methyl-1,2-oxazol-5-yl)methoxy]cyclohexyl]but-2-enamide](/img/structure/B2726471.png)

![1-((4-Bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2726473.png)





![1-(2,5-dimethylphenyl)-4-[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2726486.png)